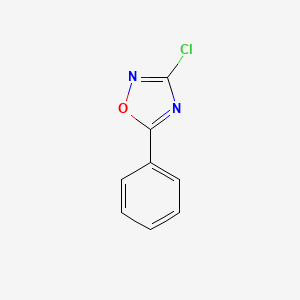

3-Chloro-5-phenyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNDRQCJJPCDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558489 | |

| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-93-1 | |

| Record name | 3-Chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-phenyl-1,2,4-oxadiazole: Synthesis, Analysis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocycle of significant interest in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties and ability to serve as a bioisostere for amide and ester groups.[1] Among its derivatives, 3-Chloro-5-phenyl-1,2,4-oxadiazole stands out as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 3-position of the electron-deficient oxadiazole ring makes it a valuable precursor for the synthesis of a diverse array of 3-substituted-5-phenyl-1,2,4-oxadiazoles through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical structure, synthesis, detailed analytical characterization, and reactivity of this compound, offering practical insights for its application in research and drug discovery.

Chemical Structure and Properties

This compound is a crystalline solid with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[2] Its chemical structure consists of a central 1,2,4-oxadiazole ring substituted with a chlorine atom at the 3-position and a phenyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| CAS Number | 23432-93-1 | [2] |

The key to its synthetic utility lies in the electrophilic nature of the C-3 carbon of the oxadiazole ring, which is further enhanced by the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of the corresponding 5-phenyl-1,2,4-oxadiazol-3-one (which can exist in its tautomeric form, 3-hydroxy-5-phenyl-1,2,4-oxadiazole).[3] This precursor is readily prepared from benzamidoxime.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 5-Phenyl-1,2,4-oxadiazol-3-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidoxime in a suitable solvent such as pyridine or a mixture of dioxane and water.

-

Addition of Phosgene Equivalent: Carefully add a phosgene equivalent, such as triphosgene or diphosgene, portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-phenyl-1,2,4-oxadiazol-3-one.

Part 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. To the flask, add 5-phenyl-1,2,4-oxadiazol-3-one.

-

Chlorination: Add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the flask.[4][5] A catalytic amount of a tertiary amine, like N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The phenyl protons will appear as multiplets in the aromatic region (typically δ 7.4-8.2 ppm). The integration of these signals should correspond to five protons. For a similar compound, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, the aromatic protons appear in the range of δ 7.52-8.20 ppm.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The two carbons of the oxadiazole ring are highly deshielded and are characteristic. Based on data for analogous 3,5-disubstituted-1,2,4-oxadiazoles, the C-3 carbon (attached to chlorine) is expected to appear around δ 156-158 ppm, while the C-5 carbon (attached to the phenyl group) is expected to resonate further downfield, around δ 173-176 ppm.[6][7]

| Assignment (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) |

| C-3 (C-Cl) | 156 - 158 |

| C-5 (C-Ph) | 173 - 176 |

| Phenyl C1' (ipso) | ~125 |

| Phenyl C2'/C6' (ortho) | ~127 |

| Phenyl C3'/C5' (meta) | ~129 |

| Phenyl C4' (para) | ~132 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |

| C=N (oxadiazole ring) | 1600 - 1630 |

| C-O-C (oxadiazole ring) | 1080 - 1100 |

| C-Cl | 690 - 800 |

| Aromatic C=C | 1450 - 1590 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 180, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). The fragmentation pattern of 1,2,4-oxadiazoles can be complex, often involving cleavage of the heterocyclic ring.[8] Common fragmentation pathways may include the loss of the chlorine atom, cleavage of the N-O bond, and fragmentation of the phenyl ring.

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from the reactivity of the C-3 chlorine atom as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups at this position.

Caption: General scheme for nucleophilic substitution on this compound.

Reactions with N-Nucleophiles

A variety of nitrogen-based nucleophiles readily displace the chlorine atom.

-

Amines: Primary and secondary amines, including anilines and heterocyclic amines like piperidine, react to form the corresponding 3-amino-5-phenyl-1,2,4-oxadiazole derivatives. These reactions are typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base to neutralize the HCl generated.

-

Hydrazines: Reaction with hydrazines, such as methylhydrazine, yields 3-hydrazinyl-5-phenyl-1,2,4-oxadiazole derivatives. These products can serve as precursors for further heterocyclization reactions.

-

Azide: Sodium azide can be used to introduce an azido group, forming 3-azido-5-phenyl-1,2,4-oxadiazole. This derivative is a useful intermediate for click chemistry or for the synthesis of tetrazole-fused systems.[9]

Reactions with O-Nucleophiles

-

Alkoxides and Phenoxides: Alkoxides (e.g., sodium methoxide) and phenoxides react to form the corresponding 3-alkoxy- and 3-aryloxy-5-phenyl-1,2,4-oxadiazoles.

Reactions with S-Nucleophiles

-

Thiols: Thiols and thiophenols react in the presence of a base to yield 3-thioether derivatives.

ANRORC Rearrangements

In some cases, particularly with bidentate nucleophiles, the initial nucleophilic attack can be followed by ring-opening and subsequent ring-closure to form a new heterocyclic system, a process known as Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC). For instance, the reaction with allylamine has been reported to lead to an ANRORC-like rearrangement.

Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, and its derivatives have been investigated for a wide range of biological activities, including as anticonvulsants, anti-inflammatory agents, and anticancer agents.[10] this compound, as a key intermediate, provides access to libraries of novel 3,5-disubstituted 1,2,4-oxadiazoles for screening and lead optimization in drug development programs.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 3-chloro substituent make it an ideal starting material for the preparation of a wide range of 3-substituted-5-phenyl-1,2,4-oxadiazole derivatives. This guide has provided a detailed overview of its synthesis, analytical characterization, and reactivity, offering a solid foundation for researchers and drug development professionals to utilize this important intermediate in their scientific endeavors. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of novel molecules with interesting biological properties.

References

- Agrawal, N. et al. (2018). Synthesis and Biological Evaluation of Substituted 1,3,4-Oxadiazoles Through Ethyl Chloroformate and 2-Amino. Journal of Applicable Chemistry, 7(5), 1234-1241.

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

- Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927.

- Kara, Y. S., & Ağar, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(6), 549-553.

- Leite, L. F. C. C., et al. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of Mass Spectrometry, 35(1), 115-119.

-

MDPI. (2022). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Retrieved from [Link]

-

MDPI. (n.d.). Tautomeric forms of 3-Hydroxy-1,2,4-Oxadiazole derivatives and numbering of ring. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2021). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

- Patgiri, A., & Ali, M. A. (2018). Synthesis of new triazole and oxadiazole containing compound in the azide reaction as an antibacterial drug. Journal of Chemical and Pharmaceutical Research, 10(6), 1-5.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H) - thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds. Retrieved from [Link]

-

ResearchGate. (2015). 1H and 13C NMR data (δ CDCl3, 300 MHz) of the1,2,4-oxadiazoles 3c-e. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

- S. Buscemi et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(1), 378-393.

-

TSI Journals. (2009). SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Various Authors. (2021). Synthesis and Screening of New[6][7][11]Oxadiazole,[7][11][12]Triazole, and[7][11][12]Triazolo[4,3-b][7][11][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1594-1604.

- Various Authors. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- W. P. J. M. van der DRIFT, et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(1), 123.

-

Wiley Online Library. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Wiley-VCH. (2002). chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Heterocycles, 60(1), 121-126.

- Z. A. Al-Othman et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(8), 9003-9024.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. tsijournals.com [tsijournals.com]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. beilstein-journals.org [beilstein-journals.org]

3-Chloro-5-phenyl-1,2,4-oxadiazole discovery and history

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Chloro-5-phenyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, valued for its role as a stable bioisostere for ester and amide functionalities and its wide spectrum of biological activities.[1][2] This guide delves into the specific history and synthesis of this compound (CAS No. 23432-93-1), a pivotal intermediate in the development of novel therapeutics.[3] We trace its synthetic lineage from the foundational discovery of the 1,2,4-oxadiazole nucleus, elucidate the logical, step-wise synthesis of its direct precursor, and detail the critical chlorination reaction that yields the title compound. The guide provides field-proven experimental protocols and explores the chemical reactivity that makes this molecule a versatile building block for drug discovery professionals.

Historical Context: The Dawn of the 1,2,4-Oxadiazole Scaffold

The journey of the 1,2,4-oxadiazole core began in 1884 with the pioneering work of Tiemann and Krüger.[2] Their initial synthesis, which involved the reaction of amidoximes with acyl chlorides, established the fundamental chemical logic for constructing this five-membered heterocycle.[2] For nearly a century, the 1,2,4-oxadiazole ring remained a subject of academic curiosity. However, the late 20th century witnessed a surge in interest as medicinal chemists recognized its potential in drug design. Its metabolic stability and ability to engage in hydrogen bonding have made it an invaluable scaffold in the development of agents across numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][4]

The Emergence of this compound: A Versatile Synthetic Intermediate

The true value of this compound lies not in its own biological activity, but in its function as a highly adaptable chemical precursor. The chlorine atom at the C3 position serves as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions. This allows for the systematic and efficient introduction of diverse functional groups, facilitating the exploration of structure-activity relationships (SAR) in drug development campaigns.

The discovery and utility of this compound are intrinsically linked to a logical, two-stage synthetic pathway.

Stage 1: Synthesis of the Precursor, 5-Phenyl-1,2,4-oxadiazol-3(4H)-one

The most direct and widely adopted method to construct the this compound begins with the synthesis of its hydroxylated precursor, 5-Phenyl-1,2,4-oxadiazol-3(4H)-one. This molecule exists in tautomeric equilibrium with its enol form, 5-phenyl-1,2,4-oxadiazol-3-ol.

The synthesis leverages the nucleophilicity of benzamidoxime, which is reacted with an electrophile that can provide the C3 carbonyl carbon. Ethyl chloroformate is an ideal and cost-effective reagent for this transformation.

Causality of Experimental Design:

-

Starting Material: Benzamidoxime is chosen as it provides the C5-phenyl group and the N-C-N backbone required for the oxadiazole ring.

-

Reagent Choice: Ethyl chloroformate (EtO(C=O)Cl) serves as a synthon for the C3 carbonyl group. Its reactivity is readily controlled under basic conditions.

-

Reaction Conditions: A base, such as triethylamine (TEA) or pyridine, is essential to deprotonate the amidoxime, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent intramolecular cyclization with the loss of ethanol is typically promoted by heating.

Stage 2: Chlorination to this compound

The conversion of the 5-Phenyl-1,2,4-oxadiazol-3(4H)-one tautomer to the final chlorinated product is a dehydroxy-chlorination reaction. This transformation is a staple in heterocyclic chemistry for converting keto or enol groups into reactive chloro groups.

Causality of Experimental Design:

-

Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction. It is a powerful dehydrating and chlorinating agent, effectively replacing the hydroxyl group of the enol tautomer with a chlorine atom.[5] In some cases, phosphorus pentachloride (PCl₅) is used as an additive to enhance reactivity, particularly for less reactive substrates.[6]

-

Reaction Conditions: The reaction is typically performed neat (using POCl₃ as the solvent) or in a high-boiling inert solvent. Heating under reflux is necessary to drive the reaction to completion.

-

Work-up Procedure: A cautious aqueous work-up is critical. Excess POCl₃ reacts violently with water. The reaction mixture is typically cooled and slowly poured onto crushed ice to quench the unreacted POCl₃. Subsequent neutralization with a base like sodium bicarbonate is required to remove acidic byproducts.

Physicochemical Properties and Reactivity

The introduction of the chlorine atom at C3 dramatically alters the electronic character of the 1,2,4-oxadiazole ring, making this position highly electrophilic. This heightened reactivity is the basis for its utility as a synthetic building block.

| Property | Value / Description |

| CAS Number | 23432-93-1[3] |

| Molecular Formula | C₈H₅ClN₂O[3] |

| Molecular Weight | 180.59 g/mol [3] |

| Appearance | Typically a white to off-white solid. |

| Key Reactivity | The C3 carbon is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with a wide range of nucleophiles (amines, alcohols, thiols). |

The reaction of this compound with nucleophiles such as methylhydrazine, allylamine, and allyl alcohols proceeds efficiently, displacing the chloride ion to form new C-N or C-O bonds. This allows for the rapid generation of compound libraries for screening in drug discovery programs.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis of 1,2,4-oxadiazole derivatives.

Protocol: Synthesis of 5-Phenyl-1,2,4-oxadiazol-3(4H)-one

Objective: To synthesize the oxadiazolone precursor from benzamidoxime and ethyl chloroformate.

Materials:

-

Benzamidoxime

-

Pyridine (anhydrous)

-

Ethyl chloroformate

-

Ethanol (EtOH)

-

Hydrochloric acid (1M)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidoxime (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[7][8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

-

To the residue, add deionized water and acidify to pH ~2 with 1M HCl to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Phenyl-1,2,4-oxadiazol-3(4H)-one.

Protocol: Synthesis of this compound

Objective: To convert the precursor into the final chlorinated product using phosphorus oxychloride.

Materials:

-

5-Phenyl-1,2,4-oxadiazol-3(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst, optional)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a drying tube, place 5-Phenyl-1,2,4-oxadiazol-3(4H)-one (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5-10 volumes) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC (a sample can be quenched by carefully adding it to a vial with ice and NaHCO₃, then extracting with ethyl acetate).

-

Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess POCl₃ under reduced pressure.[5]

-

Caution: In a well-ventilated fume hood, slowly and carefully add the cooled residue to a beaker containing a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Conclusion

From its conceptual roots in the 19th-century discovery of the 1,2,4-oxadiazole ring system, this compound has emerged as a compound of significant synthetic value. Its logical and efficient two-step synthesis, beginning with readily available materials, makes it an accessible intermediate. The strategic placement of a chloro group on the electron-deficient oxadiazole ring provides a reactive handle for extensive chemical elaboration. For researchers in drug development, this molecule represents a reliable and versatile platform for building molecular diversity, enabling the rapid optimization of lead compounds and the exploration of new chemical space in the unending quest for novel therapeutics.

References

-

Pace, A., Pierro, P. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Palermo. Available at: [Link]

-

Jones, A. M., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. Available at: [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Kaur, R., & Kaur, P. (2022). Nucleophilic substitution reaction of 1,3,4oxadiazole. ResearchGate. Available at: [Link]

-

Yüksek, H., et al. (2008). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. Available at: [Link]

- Roe, E. T., & Swern, D. (1966). Preparation of amides. Google Patents (US3264281A).

-

Various Authors. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Touaibia, M., et al. (2022). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. Available at: [Link]

-

Majumder, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. Available at: [Link]

-

Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Common nucleophilic substitution reactions. Available at: [Link]

-

Kálai, T., et al. (2001). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules. Available at: [Link]

-

Du, Y., et al. (2013). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Organic Letters. Available at: [Link]

-

Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Archiv der Pharmazie. Available at: [Link]

-

Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

-

Wilson, C. O., et al. (1956). New Carbamates and Related Compounds. Journal of the American Pharmaceutical Association. Available at: [Link]

-

Gierlich, P., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. Available at: [Link]

-

Wang, H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

Ökten, S., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data for 3-Chloro-5-phenyl-1,2,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Understanding the structural and electronic characteristics of this molecule is paramount for its application and further development. This guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The structural elucidation of novel compounds relies heavily on a combination of spectroscopic methods. Each technique provides a unique piece of the puzzle, and their combined interpretation allows for an unambiguous assignment of the molecular structure. This guide will delve into the theoretical underpinnings of each technique, present detailed (where available) or predicted experimental data, and offer expert interpretation of the spectra.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can deduce the connectivity of atoms.

¹H NMR Spectroscopy

Principle: Proton NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ).

Experimental Protocol (Predicted):

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Temperature: 298 K

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the expected chemical shift range.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Multiplet (d) | 2H | H-2', H-6' (ortho) |

| ~7.5-7.6 | Multiplet (t) | 1H | H-4' (para) |

| ~7.4-7.5 | Multiplet (t) | 2H | H-3', H-5' (meta) |

Interpretation: The phenyl group protons will appear in the aromatic region of the spectrum. The ortho-protons (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring and will likely appear as a multiplet further downfield. The meta- (H-3' and H-5') and para- (H-4') protons will resonate at slightly higher fields. The exact chemical shifts and multiplicities will depend on the coupling constants between the aromatic protons.

¹³C NMR Spectroscopy

Principle: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment.

Experimental Protocol (Predicted):

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Proton decoupling will be employed to simplify the spectrum.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C-5 (Oxadiazole) |

| ~165-170 | C-3 (Oxadiazole) |

| ~132-135 | C-4' (para-C of Phenyl) |

| ~129-131 | C-2', C-6' (ortho-C of Phenyl) |

| ~127-129 | C-3', C-5' (meta-C of Phenyl) |

| ~124-126 | C-1' (ipso-C of Phenyl) |

Interpretation: The two carbons of the 1,2,4-oxadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum. Based on data from similar structures, the C-5 carbon is typically more deshielded than the C-3 carbon[1]. The phenyl carbons will resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern. The ipso-carbon (C-1') will likely be the most shielded of the aromatic carbons.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the bond type and its environment, providing information about the functional groups present.

Experimental Protocol (Predicted):

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1610-1580 | Medium-Strong | C=N stretching (oxadiazole ring) |

| ~1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250-1150 | Strong | C-O-C stretching (oxadiazole ring) |

| ~1000-900 | Medium | N-O stretching (oxadiazole ring) |

| ~800-700 | Strong | C-Cl stretching |

| ~750-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation: The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The characteristic stretching vibrations of the 1,2,4-oxadiazole ring, including C=N, C-O-C, and N-O bonds, will be present in the fingerprint region. The C-Cl stretching vibration is expected to appear in the lower frequency region. The out-of-plane C-H bending vibrations of the monosubstituted phenyl group will provide further confirmation of the structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol (Predicted):

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Parameters:

-

For EI, an electron energy of 70 eV is typically used.

-

For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

-

Predicted Mass Spectrometry Data (ESI):

| Adduct | m/z |

| [M+H]⁺ | 181.0163 |

| [M+Na]⁺ | 203.0082 |

Data predicted by PubChem[2]

Fragmentation Pattern (Predicted under EI): The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented. The primary fragmentation pathways involve the cleavage of the heterocyclic ring.

Figure 2: Predicted major fragmentation pathways of this compound under electron ionization.

Interpretation: The molecular ion peak ([M]⁺˙) would be observed at m/z 180, with a characteristic isotopic peak at m/z 182 ([M+2]⁺˙) due to the presence of the chlorine-37 isotope (in an approximate 3:1 ratio). Key fragmentation pathways for 1,2,4-oxadiazoles often involve the cleavage of the ring. Common fragments for this compound would likely include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, the benzonitrile radical cation ([C₆H₅CN]⁺˙) at m/z 103, and the phenyl cation ([C₆H₅]⁺) at m/z 77. The other part of the molecule would form corresponding radical or neutral fragments.

Conclusion

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]

-

¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. ResearchGate. [Link]

-

Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. ResearchGate. [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online. [Link]

-

This compound. PubChem. [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. ResearchGate. [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

Sources

Physical and chemical properties of 3-Chloro-5-phenyl-1,2,4-oxadiazole

An In-depth Technical Guide to 3-Chloro-5-phenyl-1,2,4-oxadiazole: Properties, Reactivity, and Applications

Introduction

The 1,2,4-oxadiazole scaffold is a five-membered heterocycle of significant interest in contemporary medicinal chemistry and materials science.[1][2] Recognized as a privileged structure, its unique electronic properties and role as a bioisostere for amide and ester functionalities have cemented its importance in drug design. This guide focuses on a specific, synthetically versatile derivative: This compound . The presence of a phenyl group at the C5 position and a reactive chloro-substituent at the C3 position makes this molecule a valuable building block for creating diverse chemical libraries. This document provides a comprehensive technical overview of its core properties, spectroscopic signature, chemical reactivity, and safe handling protocols, tailored for researchers and drug development professionals.

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 23432-93-1 | [3][4][5] |

| Molecular Formula | C₈H₅ClN₂O | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | Solid (Typical for small molecule heterocycles) | N/A |

| Predicted Boiling Point | ~301.6 °C at 760 mmHg (for isomer 5-chloro-3-phenyl-1,2,4-oxadiazole) | [6] |

Part 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound. The expected spectral characteristics are detailed below, providing a benchmark for experimental verification.[7][8]

| Technique | Expected Characteristics |

| ¹H NMR Spectroscopy | Signals in the aromatic region (approx. 7.4-8.2 ppm) corresponding to the protons of the phenyl ring. The specific multiplicity and coupling constants will depend on the substitution pattern. |

| ¹³C NMR Spectroscopy | Two distinct signals for the oxadiazole ring carbons (C3 and C5). The C3 carbon, bonded to the electronegative chlorine atom, is expected to appear at a different chemical shift than the C5 carbon, which is attached to the phenyl ring. A study of related structures suggests the C3 signal may be less influenced by phenyl ring substituents compared to the C5 signal.[9] Aromatic carbon signals will also be present. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for: • C=N stretching (approx. 1600-1650 cm⁻¹) • N-O stretching (approx. 1300-1400 cm⁻¹) • C-O-C stretching within the ring • C-Cl stretching (approx. 600-800 cm⁻¹) • Aromatic C-H and C=C stretching.[8][10] |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 180.6. A crucial confirmation is the presence of a characteristic M+2 isotope peak at m/z ≈ 182.6, with an intensity approximately one-third of the M⁺ peak, which is definitive for a molecule containing a single chlorine atom. |

Part 3: Synthesis and Reactivity

The 1,2,4-oxadiazole ring is synthetically accessible, and its reactivity is dominated by the electronic nature of the heterocycle and its substituents.

Plausible Synthetic Strategy

The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with an acylating agent.[2] For this compound, a plausible route involves the reaction of benzamidoxime with a phosgene equivalent, which acts as the source of the C3 carbon and the chlorine atom.

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:

-

Acylation: Dissolve benzamidoxime in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Add a non-nucleophilic base, such as pyridine, to the solution and cool in an ice bath.

-

Slowly add a solution of a phosgene equivalent (e.g., triphosgene) to the cooled mixture under an inert atmosphere.

-

Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

-

Cyclization: Gently heat the reaction mixture to reflux to induce cyclization and dehydration, forming the oxadiazole ring.

-

Work-up: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final compound.

Key Chemical Reactivity

The reactivity of this compound is governed by the electrophilic nature of the oxadiazole ring, particularly at the C3 position due to the attached chlorine, and the inherent strain of the weak O-N bond.[11]

-

Nucleophilic Aromatic Substitution (SNAr) at C3: The chlorine atom at the C3 position is an excellent leaving group, making this carbon a prime site for nucleophilic attack. This reaction is a powerful tool for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to create analogues for structure-activity relationship (SAR) studies.

-

ANRORC Rearrangement: The 1,2,4-oxadiazole ring can undergo an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) rearrangement. Literature suggests that 3-chloro-1,2,4-oxadiazoles can be attacked by nucleophiles at the C5 position, leading to the cleavage of the O-N bond and subsequent rearrangement to form a new, often more stable, heterocyclic system. This pathway highlights the dual electrophilicity of the ring.

Caption: Key reactivity pathways for this compound.

Part 4: Relevance in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole core is a cornerstone in modern drug discovery, and the 3-chloro-5-phenyl derivative is an exemplary scaffold for several reasons:

-

Bioisosterism: The oxadiazole ring is a well-established bioisostere of ester and amide groups. Replacing these metabolically labile groups with the more stable oxadiazole ring can significantly improve a drug candidate's pharmacokinetic profile, enhancing its metabolic stability and oral bioavailability.

-

Synthetic Handle for Library Synthesis: The reactive C3-chloro group serves as a versatile synthetic handle. It allows for the rapid diversification of the core structure through SNAr reactions, enabling the efficient exploration of the chemical space around the scaffold to optimize biological activity and selectivity.

-

Broad Biological Activity: The 1,2,4-oxadiazole nucleus is present in compounds exhibiting a vast range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[2] This makes derivatives of this compound attractive candidates for screening in various therapeutic areas.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from isomers and related heterocyclic compounds provide a strong basis for assessing its potential hazards.[12][13][14][15]

Hazard Identification:

| Pictogram(s) | Hazard Statement(s) |

| Warning H302: Harmful if swallowed.[14] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12][16]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in research and development, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered on nucleophilic substitution at the C3 position, provides a reliable pathway for synthetic diversification. Coupled with the favorable bioisosteric properties of the 1,2,4-oxadiazole ring, this molecule offers a robust platform for the design and synthesis of novel compounds with potential therapeutic value. Adherence to standard safety protocols is essential when handling this and related chemical entities.

References

-

This compound - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound - CAS:23432-93-1. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

- Pace, A., Pierro, P., & Pace, V. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Synthesis, 17(5), 378-391.

-

3-Chloro-5-Methyl-1,2,4-Oxadiazole | C3H3ClN2O | CID 20690255 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025-05-03). ACS Omega.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). Molecules.

-

5-chloro-3-phenyl-1,2,4-oxadiazole - LabSolutions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Molecules.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018).

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul

- A Photophysical and Computational Study of 5-Chlorosalicylic Acid and Derivatives Featuring Thiadiazole, Oxadiazole, and Triazole Scaffolds. (2025).

- Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (2024). International Journal of Photochemistry and Photochemical Research, 1(1), 28-33.

- 3-(2,4-Dichloro-phen-yl)-5-phenyl-1,2,4-oxadiazole. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). International Journal of Analytical and Applied Chemistry, 10(1).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Oriental Journal of Chemistry.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews: Journal of Chemistry.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). Química Nova.

- Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (n.d.). Molecules.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). Molecules.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). Various sources.

- Thermal behaviour of 3-phenyl-1,2,4-oxadiazol-5-ylhydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. ijper.org [ijper.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound - CAS:23432-93-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 23432-93-1|this compound|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. journalspub.com [journalspub.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. enamine.enamine.net [enamine.enamine.net]

The Reactivity Landscape of 3-Chloro-5-phenyl-1,2,4-oxadiazole: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of esters and amides, and its inherent metabolic stability.[1][2] Among its derivatives, 3-chloro-5-phenyl-1,2,4-oxadiazole stands out as a versatile and highly reactive intermediate. The presence of a strategically positioned chlorine atom at the C3 carbon, coupled with the electronic properties of the oxadiazole ring, unlocks a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of the this compound core, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of the electronic architecture of the ring, detailing its susceptibility to nucleophilic attack, its influence on the appended phenyl group, and its propensity for fascinating ring rearrangement reactions. This guide is designed to not only present established reactions but to also elucidate the underlying principles that govern the reactivity of this important heterocyclic system.

Electronic Architecture and Inherent Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity and the presence of a weak O-N bond.[3][4] This inherent structural feature makes the ring susceptible to both thermal and photochemical rearrangements. The carbon atoms of the oxadiazole ring possess electrophilic character, making them targets for nucleophilic attack, a more common reaction pathway than electrophilic substitution on the ring itself.[5]

The key to the synthetic utility of this compound lies in the electron-withdrawing nature of the 1,2,4-oxadiazole ring and the excellent leaving group ability of the chlorine atom at the C3 position. This combination renders the C3 carbon highly electrophilic and ripe for nucleophilic substitution. Furthermore, the C5 carbon also exhibits electrophilic character and can be attacked by strong nucleophiles, often initiating ring-opening and rearrangement cascades.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position: A Gateway to Diverse Functionality

The most prominent and synthetically valuable reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C3 position. The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates the addition-elimination mechanism characteristic of SNAr reactions, allowing for the facile displacement of the chloride ion by a wide array of nucleophiles.

Amination: Introduction of Nitrogen Nucleophiles

The reaction with primary and secondary amines provides a straightforward route to 3-amino-5-phenyl-1,2,4-oxadiazole derivatives, which are valuable building blocks in medicinal chemistry.

-

Experimental Protocol: Synthesis of 3-(Methylamino)-5-phenyl-1,2,4-oxadiazole

-

To a solution of this compound (1.0 mmol) in a suitable aprotic solvent such as acetonitrile or THF (10 mL), add methylamine (2.0 mmol, either as a solution in a compatible solvent or bubbled as a gas).

-

A non-nucleophilic base, such as triethylamine (1.5 mmol), is added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or gently heated to 50-60 °C to accelerate the reaction if necessary.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-(methylamino)-5-phenyl-1,2,4-oxadiazole.

-

The choice of an aprotic solvent is crucial to avoid competing reactions with the solvent. The excess of the amine nucleophile ensures the complete consumption of the starting material.

Thiolation: Introduction of Sulfur Nucleophiles

Thiols and thiophenols readily displace the chloride to form 3-thioether-5-phenyl-1,2,4-oxadiazole derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more potent thiolate nucleophile.

-

Experimental Protocol: Synthesis of 3-(Phenylthio)-5-phenyl-1,2,4-oxadiazole

-

To a solution of thiophenol (1.2 mmol) in DMF (10 mL), add a base such as potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiophenolate.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

O-Alkylation and O-Arylation: Introduction of Oxygen Nucleophiles

Alcohols and phenols can also serve as nucleophiles, although they generally require stronger basic conditions to form the corresponding alkoxide or phenoxide for efficient substitution.

Table 1: Representative Nucleophilic Substitution Reactions at C3

| Nucleophile | Product | Typical Conditions |

| Methylamine | 3-(Methylamino)-5-phenyl-1,2,4-oxadiazole | Acetonitrile, Triethylamine, RT |

| Thiophenol | 3-(Phenylthio)-5-phenyl-1,2,4-oxadiazole | DMF, K₂CO₃, RT |

| Sodium Methoxide | 3-Methoxy-5-phenyl-1,2,4-oxadiazole | Methanol, Reflux |

| Allylamine | 3-(Allylamino)-5-phenyl-1,2,4-oxadiazole | Dioxane, NaH, 60 °C |

| Hydrazine | 3-Hydrazinyl-5-phenyl-1,2,4-oxadiazole | Ethanol, Reflux |

Electrophilic Aromatic Substitution on the Phenyl Ring: The Influence of the Oxadiazole Moiety

While the 1,2,4-oxadiazole ring itself is generally resistant to electrophilic attack, the pendant 5-phenyl group can undergo electrophilic aromatic substitution. The 3-chloro-1,2,4-oxadiazol-5-yl moiety acts as a deactivating, meta-directing group. This is due to the overall electron-withdrawing nature of the heterocyclic ring, which reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack than benzene. The deactivation is most pronounced at the ortho and para positions due to resonance effects, thus directing incoming electrophiles to the meta position.

-

Conceptual Workflow: Nitration of this compound

Caption: Predicted outcome of the nitration of this compound.

A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole, a related isomer, showed that nitration with mixed acids predominantly yields the meta-nitro derivatives, supporting the deactivating and meta-directing nature of the oxadiazole ring.[3]

Ring Reactivity: Rearrangements and Ring-Opening Reactions

The inherent strain and weak O-N bond of the 1,2,4-oxadiazole ring make it susceptible to fascinating rearrangement and ring-opening reactions, particularly when subjected to heat, light, or strong nucleophiles.

The Boulton-Katritzky Rearrangement (BKR)

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 1,2,4-oxadiazoles bearing a suitable side chain at the C3 position.[6][7] This rearrangement involves an intramolecular nucleophilic attack of an atom in the side chain onto the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new heterocyclic system.[6]

Caption: Generalized workflow of the Boulton-Katritzky Rearrangement.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC)

In the context of 3-chloro-1,2,4-oxadiazoles, the ANRORC mechanism is of particular significance. This pathway involves the initial attack of a nucleophile at the C5 position, which is also electrophilic. This leads to the opening of the oxadiazole ring, followed by an intramolecular cyclization to form a new heterocyclic ring.[8]

For instance, the reaction of a 3-chloro-1,2,4-oxadiazole with allylamine can proceed via an ANRORC-like mechanism. The allylamine attacks the C5 position, leading to a ring-opened intermediate. Subsequent elimination of HCl and an intramolecular [3+2] cycloaddition results in the formation of a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system.

Caption: The ANRORC mechanism pathway for 3-chloro-1,2,4-oxadiazoles.

Characterization Data

Accurate characterization of this compound and its derivatives is paramount for ensuring the integrity of experimental results. Below is a table of expected spectroscopic data based on closely related analogues.[9]

Table 2: Representative Spectroscopic Data for 3-Substituted-5-phenyl-1,2,4-oxadiazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| This compound | Phenyl protons: ~7.5-8.2 (m) | C3: ~165-168, C5: ~173-176, Phenyl carbons: ~125-135 |

| 3-Amino-5-phenyl-1,2,4-oxadiazole | Phenyl protons: ~7.4-8.0 (m), NH₂: broad singlet | C3: ~169-172, C5: ~170-173, Phenyl carbons: ~124-134 |

| 3-Methoxy-5-phenyl-1,2,4-oxadiazole | Phenyl protons: ~7.4-8.1 (m), OCH₃: ~4.0 (s) | C3: ~167-170, C5: ~172-175, OCH₃: ~55-58, Phenyl carbons: ~125-135 |

Conclusion

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. Its reactivity is dominated by facile nucleophilic substitution at the C3 position, providing access to a vast chemical space of functionalized 1,2,4-oxadiazoles. The electron-withdrawing nature of the oxadiazole ring deactivates the attached phenyl group towards electrophilic attack and directs incoming electrophiles to the meta position. Furthermore, the inherent instability of the oxadiazole ring opens up opportunities for complex molecular rearrangements, such as the Boulton-Katritzky and ANRORC reactions. A thorough understanding of these reactivity patterns, as detailed in this guide, empowers chemists to strategically employ this compound in the design and synthesis of novel molecules with potential therapeutic applications.

References

-

Experimental and DFT Studies on Competitive Heterocyclic Rearrangements. Part 2:1 A One-Atom Side-Chain versus the Classic Three-Atom Side-Chain (Boulton−Katritzky) Ring Rearrangement of 3-Acylamino-1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

-

Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules. Available at: [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. Available at: [Link]

-

Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

1 H and 13 C NMR data (δ CDCl 3 , 300 MHz) of the1,2,4-oxadiazoles 3c-e. ResearchGate. Available at: [Link]

-

Synthesis and Screening of New[6]Oxadiazole,[3]Triazole, and[3]Triazolo. ACS Omega. Available at: [Link]

-

ANRORC mechanism. Wikipedia. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances. Available at: [Link]

- Preparation of 5-amino-1,2,4-oxadiazoles. Google Patents.

-

Mechanistic insights into the ANRORC-like rearrangement between methylhydrazine and 1,2,4-oxadiazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis and Screening of New[6]Oxadiazole,[3]Triazole, and[3]Triazolo[4,3-b][3]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at: [Link]

-

Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Available at: [Link]

-

Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. Available at: [Link]

- Intramolecular ANRORC Reactions in the Series of Diazoles with Three Heteroatoms. Russian Journal of Organic Chemistry.

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Chloro-5-phenyl-1,2,4-oxadiazole as a building block in organic synthesis

An In-Depth Technical Guide to 3-Chloro-5-phenyl-1,2,4-oxadiazole: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by its unique arrangement of one oxygen and two nitrogen atoms. This scaffold is of paramount importance in modern medicinal chemistry, largely because it serves as a robust bioisostere for amide and ester functionalities.[1] Its rigid planar structure and defined vectoral properties for hydrogen bonding allow it to mimic the spatial arrangement of these common biological linkages while offering improved metabolic stability and pharmacokinetic profiles.

Within this class of compounds, this compound emerges as a particularly strategic building block. The phenyl group at the C5 position provides a foundational lipophilic anchor and a site for further aromatic substitution, while the chlorine atom at the C3 position acts as a versatile leaving group. This "activated" handle is primed for a variety of synthetic transformations, making it an ideal starting point for the construction of diverse molecular libraries aimed at drug discovery and materials science. This guide provides a technical overview of its synthesis, reactivity, and application, grounded in established chemical principles and experimental evidence.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 23432-93-1 | [2] |

| Molecular Formula | C₈H₅ClN₂O | [2][3] |

| Molecular Weight | 180.59 g/mol | [2] |

| Monoisotopic Mass | 180.00903 Da | [3] |

| Appearance | White to off-white solid | (Typical) |

| Predicted XlogP | 3.3 | [3] |

While detailed, verified spectroscopic data for this specific compound is sparse in publicly available literature, the expected signals can be predicted based on its structure and data from analogous compounds.[4][5]

-

¹H NMR: Protons on the phenyl ring would appear in the aromatic region (δ 7.4-8.2 ppm). The integration and splitting patterns would correspond to a monosubstituted benzene ring.

-

¹³C NMR: Signals would include those for the phenyl carbons, as well as two distinct signals for the oxadiazole ring carbons (C3 and C5), with the C3 carbon bearing the chlorine atom being significantly shifted.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak with an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Synthesis of the 1,2,4-Oxadiazole Core

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[6]

Diagram 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Caption: General workflow for 1,2,4-oxadiazole synthesis.

Exemplary Protocol: Synthesis of this compound

Step 1: Formation of the Oxadiazolone Intermediate

-

In a well-ventilated fume hood, dissolve benzamidoxime (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.35 eq) in the same solvent to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive.

-

Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-phenyl-1,2,4-oxadiazol-3(2H)-one.

Step 2: Chlorination to Yield the Final Product

-

To a solution of the crude oxadiazolone intermediate (1.0 eq) in a high-boiling point solvent like toluene, add phosphorus oxychloride (POCl₃, 3-5 eq).

-

Add a catalytic amount of a phase-transfer catalyst or a tertiary amine base (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Extract the product with an organic solvent, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound stems from the electrophilic nature of the C3 carbon, which is activated by the adjacent electron-withdrawing nitrogen atoms of the heterocycle. This makes the chlorine atom an excellent leaving group for various transformations.

Diagram 2: Reactivity Map of this compound

Caption: Key reaction pathways for functionalizing the C3 position.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for this substrate. The high electrophilicity of the C3 position allows for facile displacement of the chloride by a wide range of nucleophiles.

-

With N-Nucleophiles: Reaction with primary or secondary amines (e.g., allylamine, morpholine) provides 3-amino-5-phenyl-1,2,4-oxadiazole derivatives.

-

With O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, yield 3-alkoxy or 3-aryloxy ethers.

-

With S-Nucleophiles: Thiols react readily to form 3-thioether linkages.

Experimental Protocol: SNAr with Morpholine

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add morpholine (1.2 eq) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

-

After cooling, dilute the mixture with water to precipitate the product or extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by recrystallization or column chromatography to yield 4-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.[7]

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C3 position, a key strategy for extending the molecular framework.[8]

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to 3-alkynyl-1,2,4-oxadiazoles, useful intermediates for click chemistry or further transformations.

-

Buchwald-Hartwig Amination: This provides an alternative to SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope.[9]

Experimental Protocol: Suzuki Cross-Coupling with Phenylboronic Acid

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100 °C for 6-24 hours until TLC indicates completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography to obtain 3,5-diphenyl-1,2,4-oxadiazole.

ANRORC Rearrangements

In the presence of certain bidentate nucleophiles like hydrazine, the 1,2,4-oxadiazole ring can undergo an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. This complex pathway transforms the oxadiazole into a different heterocyclic system, such as a 1,2,4-triazole, offering a route to novel scaffolds.

Applications in Drug Discovery

The derivatives of this compound are prevalent in medicinal chemistry programs targeting a wide array of diseases. The oxadiazole core provides a stable and synthetically accessible platform to orient pharmacophoric elements in three-dimensional space.

Diagram 3: Workflow from Building Block to Bioactive Candidate

Caption: From a versatile starting material to a potential drug candidate.

Table 2: Examples of Biological Activities of 1,2,4-Oxadiazole Derivatives

| Derivative Class | Therapeutic Area | Mechanism/Target (Example) | Reference |

| 3-Amino-1,2,4-oxadiazoles | Anticancer | Kinase Inhibition | [6] |

| 3-Aryl-1,2,4-oxadiazoles | Anti-inflammatory | Enzyme Inhibition (e.g., COX) | [10] |

| 3-(Heterocyclyl)-1,2,4-oxadiazoles | Antifungal/Antibacterial | Disruption of cell wall synthesis | [4][11] |

| Complex Oxadiazole Hybrids | Antiviral | Integrase or Protease Inhibition | [10] |

Safety and Handling